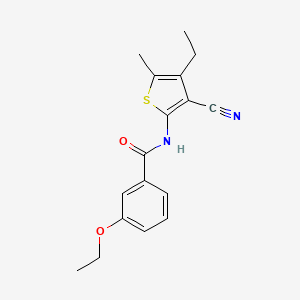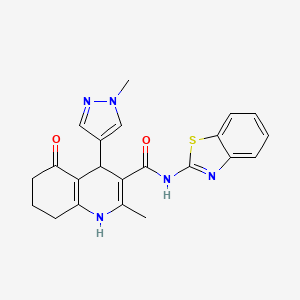![molecular formula C18H21N3O2S B14930474 2-[(Phenylcarbamoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14930474.png)
2-[(Phenylcarbamoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with the molecular formula C18H21N3O2S and a molecular weight of 343.44324 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties .
Métodos De Preparación
The synthesis of 2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anti-inflammatory, anti-cancer, and antimicrobial properties . In biology, it has been used to investigate cellular pathways and molecular targets. In industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway by disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 . This activation leads to the expression of antioxidant and anti-inflammatory genes, providing therapeutic benefits.
Comparación Con Compuestos Similares
Similar compounds to 2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide include other thiophene derivatives such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-cyano-N-(2-nitrophenyl)thiophene-3-carboxamide . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide lies in its specific molecular interactions and therapeutic potential.
Propiedades
Fórmula molecular |
C18H21N3O2S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-(phenylcarbamoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c19-16(22)15-13-10-6-1-2-7-11-14(13)24-17(15)21-18(23)20-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H2,19,22)(H2,20,21,23) |
Clave InChI |
OSPSWDUHLMHHCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14930402.png)
![ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14930408.png)
![4-Bromo-1,5-dimethyl-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B14930414.png)

![7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930434.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930442.png)

![(2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B14930451.png)

![4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930460.png)
![(4-bromo-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B14930475.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-naphthalen-1-ylthiourea](/img/structure/B14930482.png)
![N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B14930483.png)
![4-({3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930488.png)
